2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid typically involves the reaction of 2-chlorophenylethyl bromide with thiobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid is used extensively in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein functions .
Mechanism of Action
The mechanism of action of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid involves its interaction with specific molecular targets, primarily proteins. The compound binds to these proteins, altering their conformation and activity. This interaction can affect various cellular pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Bromophenyl)ethyl]thio}benzoic acid
- 2-{[2-(2-Fluorophenyl)ethyl]thio}benzoic acid
- 2-{[2-(2-Iodophenyl)ethyl]thio}benzoic acid
Uniqueness
2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with proteins. The chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions, making it distinct from its bromine, fluorine, and iodine analogs .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)ethylsulfanyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-13-7-3-1-5-11(13)9-10-19-14-8-4-2-6-12(14)15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIOSFMRGRTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCSC2=CC=CC=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238745 |
Source
|
Record name | Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-49-0 |
Source
|
Record name | Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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